3-Amino-4-butoxybenzoic acid
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Overview
Description
3-Amino-4-butoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and a butoxy group at the 4-position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 3-Amino-4-butoxybenzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under specific conditions to introduce the amino group at the 3-position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-Amino-4-butoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, depending on the reducing agent used.
Substitution: The amino and butoxy groups on the benzene ring make this compound susceptible to electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-4-butoxybenzoic acid has several scientific research applications:
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-butoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
3-Amino-4-butoxybenzoic acid can be compared with other similar compounds, such as:
4-Amino-3-butoxybenzoic acid: This isomer has the amino and butoxy groups at different positions on the benzene ring, leading to different chemical properties and reactivity.
3-Amino-4-methoxybenzoic acid: This compound has a methoxy group instead of a butoxy group, which affects its solubility and reactivity in chemical reactions.
3-Amino-4-ethoxybenzoic acid: The ethoxy group in this compound provides different steric and electronic effects compared to the butoxy group, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-amino-4-butoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDSDLQMPFVLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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